molecular formula C22H22ClN3O B4102225 N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B4102225
M. Wt: 379.9 g/mol
InChI Key: LMINCTWQCNQJOZ-UHFFFAOYSA-N
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Description

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, a phenyl ring, and a pyrazole ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine: This compound shares a similar structure but lacks the pyrazole ring.

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a different core structure but similar functional groups.

Uniqueness

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride is unique due to its combination of a benzyl group, furan ring, phenyl ring, and pyrazole ring. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O.ClH/c1-17-12-13-21(26-17)22-19(15-23-14-18-8-4-2-5-9-18)16-25(24-22)20-10-6-3-7-11-20;/h2-13,16,23H,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINCTWQCNQJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CNCC3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride
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N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride
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N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride
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N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride
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N-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

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